molecular formula C22H20N2O5S2 B4666205 3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

Cat. No.: B4666205
M. Wt: 456.5 g/mol
InChI Key: SFCSSSHJSDHNLU-PDGQHHTCSA-N
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Description

3-({4-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid (CAS: 302552-80-3, MDL: MFCD01847805) is a structurally complex small molecule featuring:

  • A thiazolidinone core substituted with a 4-methoxybenzylidene group at the 5-position, stabilized in the Z-configuration.
  • A butanoyl linker connecting the thiazolidinone to an amide bond.
  • A terminal 3-carboxybenzamide moiety.

This compound belongs to a class of rhodanine derivatives, which are widely studied for their anticancer, antimicrobial, and anti-inflammatory activities . The 4-methoxy group on the benzylidene substituent likely enhances electron-donating properties, influencing binding affinity to biological targets such as kinases or microbial enzymes .

Properties

IUPAC Name

3-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-29-17-9-7-14(8-10-17)12-18-20(26)24(22(30)31-18)11-3-6-19(25)23-16-5-2-4-15(13-16)21(27)28/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,23,25)(H,27,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCSSSHJSDHNLU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable aldehyde with a thioamide under acidic conditions. The methoxybenzylidene group is introduced via a condensation reaction with 4-methoxybenzaldehyde. The final step involves the coupling of the thiazolidine derivative with benzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazolidine ring and methoxybenzylidene group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name / Substituents Key Structural Features Biological Activity (Reported) Synthesis Method (Reference)
Target Compound (4-methoxybenzylidene) - 4-Methoxybenzylidene (electron-donating)
- Butanoyl-amide linker
Presumed anticancer/antimicrobial (analogues) Condensation with 4-methoxybenzaldehyde
(Z)-5-(3-Fluorobenzylidene)-thiazolidinone - 3-Fluorobenzylidene (electron-withdrawing)
- Amino acid conjugates
Anticancer (cell line inhibition) K2CO3/ethanol catalysis
(Z)-5-(4-Nitrobenzylidene)-thiazolidinone - 4-Nitrobenzylidene (electron-withdrawing)
- Propanoic acid derivatives
Enhanced antibacterial potency Microwave irradiation
5-(4-Ethylbenzylidene)-thiazolidinone - 4-Ethylbenzylidene (lipophilic)
- Diethylaminoethyl side chain
Antimicrobial (broad-spectrum) Acetic acid reflux
3-({3-[(5Z)-5-(4-Methylbenzylidene)... - 4-Methylbenzylidene (moderate lipophilicity)
- Propanoyl linker
Not explicitly reported (structural analogue) Similar condensation routes

Physicochemical Properties

  • Solubility: The benzoic acid moiety in the target compound enhances aqueous solubility compared to ester or alkylamine derivatives (e.g., ).
  • Stability: Methoxy and methyl substituents increase oxidative stability relative to nitro groups, which may degrade under prolonged storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

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